

Application Notes and Protocols for LEO 39652 in Experimental Skin Models

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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

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These application notes provide a summary of the experimental design and findings related to **LEO 39652**, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor, in preclinical skin models. The provided protocols and data are based on published research and are intended to guide further investigation into topical treatments for inflammatory skin diseases like atopic dermatitis.

Introduction

LEO 39652 is a topical phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of atopic dermatitis.[1][2] As a "dual-soft" drug, it is designed for rapid metabolic inactivation in both the blood and the liver to minimize systemic exposure and potential side effects.[2][3] PDE4 inhibitors exert their anti-inflammatory effects by preventing the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[2][4] This note details the preclinical evaluation of **LEO 39652** in a human skin explant model, comparing its activity to another PDE4 inhibitor, LEO 29102.

Data Presentation

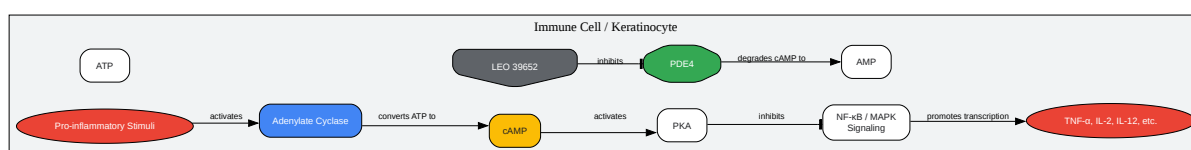
The following table summarizes the comparative data from a study utilizing a human skin explant model to assess the pharmacokinetics (PK) and pharmacodynamics (PD) of **LEO 39652** and LEO 29102.

Compound	Dermal Interstitial Fluid Concentration (dISF) in Barrier-Impaired Skin	Target Engagement (cAMP Levels) in Skin Biopsies
LEO 39652	33 nM	No evidence of target engagement
LEO 29102	2100 nM	Elevated cAMP levels observed

Data sourced from a study on human skin explants.[1]

Signaling Pathway

The mechanism of action for PDE4 inhibitors like **LEO 39652** involves the modulation of intracellular cAMP levels, which in turn regulates downstream inflammatory pathways.



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Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols

Protocol 1: Human Skin Explant Model for PK/PD Assessment

This protocol is designed to evaluate the skin penetration and target engagement of topical compounds.

Materials:

- Freshly obtained human skin from elective surgery
- Clinical formulations of test compounds (e.g., **LEO 39652** cream)
- Phosphate-buffered saline (PBS)
- Culture medium (e.g., DMEM with supplements)
- Dermal open-flow microperfusion (dOFM) equipment
- Biopsy punches (4 mm)
- Reagents for cAMP quantification (e.g., ELISA kit)
- LC-MS/MS for drug concentration analysis

Methodology:

- Skin Preparation:
 - Submerge fresh human skin in PBS.
 - Remove subcutaneous fat.
 - Cut the skin into appropriate sizes for culture.
 - For barrier-impaired models, use tape stripping to remove the stratum corneum.
- Explant Culture:

- Place skin explants on a sterile grid in a culture dish with the dermal side in contact with the culture medium.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Application:
 - Topically apply a defined amount of the test compound formulation to the epidermal surface of the skin explants.
- Sample Collection:
 - Dermal Interstitial Fluid (dISF): Use dOFM to collect dISF for pharmacokinetic analysis.
 - Skin Biopsies: At designated time points, take 4 mm punch biopsies from the treated area.
- Analysis:
 - Pharmacokinetics (PK): Analyze the concentration of the test compound in the dISF and homogenized skin biopsies using LC-MS/MS.
 - Pharmacodynamics (PD): Measure cAMP levels in the skin biopsy homogenates using an ELISA kit to determine target engagement.

Protocol 2: In Vitro Psoriasis Model Using Stimulated Keratinocytes

This protocol describes the establishment of an in vitro model of psoriasis using the HaCaT cell line.

Materials:

- HaCaT (human keratinocyte) cell line
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- Recombinant human IL-22

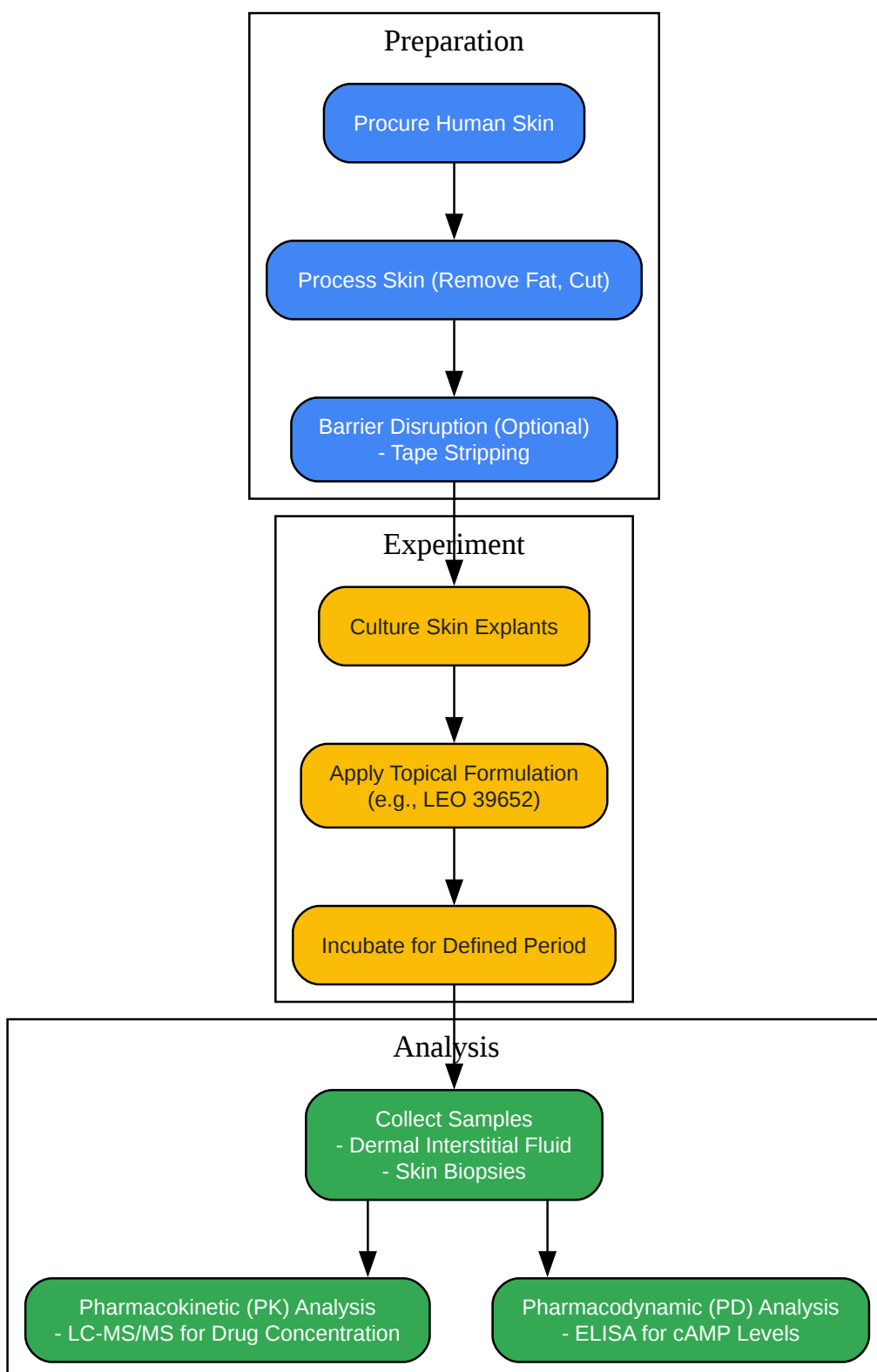
- Test compound (**LEO 39652**)
- MTT assay kit for cell viability
- ELISA kits for cytokine measurement (e.g., IL-6, IL-8)

Methodology:

- Cell Culture:
 - Culture HaCaT cells in DMEM at 37°C and 5% CO₂.
 - Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis).
- Psoriasis Model Induction:
 - When cells reach 60-70% confluency, serum-starve them for 12 hours.
 - Stimulate the cells with 100 ng/mL of IL-22 for 12-24 hours to induce a psoriasis-like phenotype.[\[5\]](#)
- Compound Treatment:
 - Treat the IL-22 stimulated cells with varying concentrations of **LEO 39652**.
 - Include appropriate vehicle controls.
- Endpoint Analysis:
 - Cell Viability: Assess the effect of the compound on cell proliferation/viability using an MTT assay.
 - Cytokine Release: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA kits.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a topical PDE4 inhibitor in a human skin explant model.



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Caption: Human Skin Explant Workflow.

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